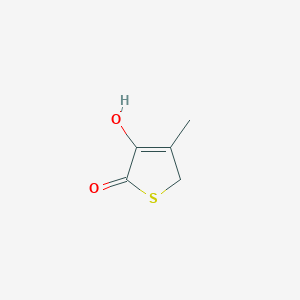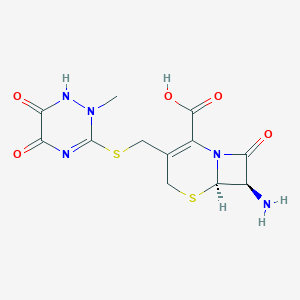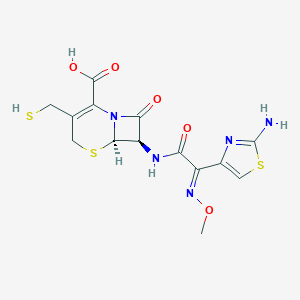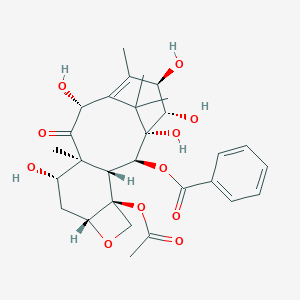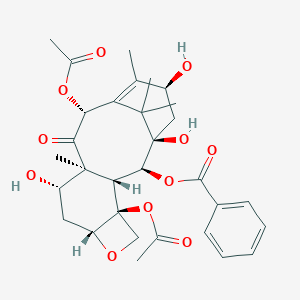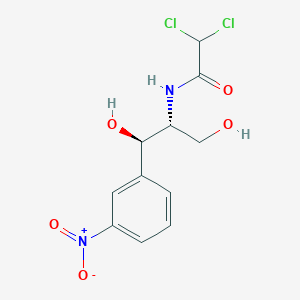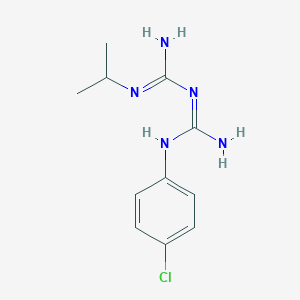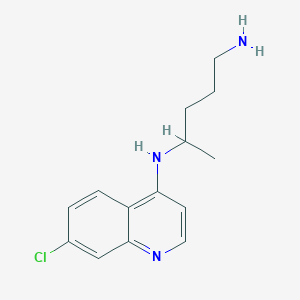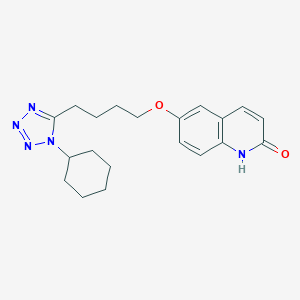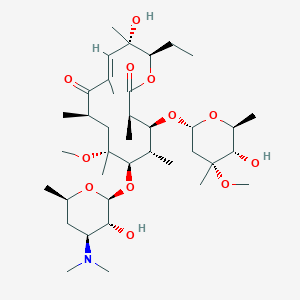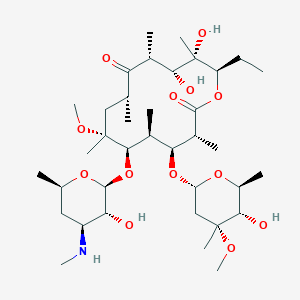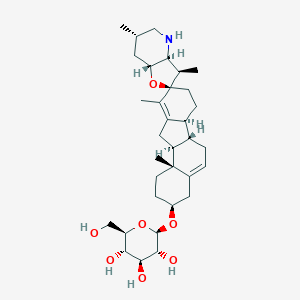
环孢素
描述
Cycloposine is a natural product found in Veratrum californicum with data available.
科学研究应用
移植中的免疫抑制剂
环孢素已被确立为免疫抑制作用的黄金标准 . 它已广泛用于临床,主要用于骨髓和器官移植 . 这有助于防止身体的免疫系统排斥移植器官。
自身免疫性疾病的治疗
除了在移植中的应用,环孢素还用于治疗某些自身免疫性疾病 . 这些包括类风湿性关节炎和牛皮癣等疾病 .
干眼症的治疗
环孢素也用于治疗干眼症 . 它会增加因眼睛炎症而减少的眼泪分泌。
药物递送研究
环孢素的广泛应用要求通过多种途径实现有效的递送系统 . 为了克服环孢素的高分子量、低溶解度、低渗透性、苦味和窄治疗指数等限制,开发了几种新颖的制剂,如微乳、自乳化系统、纳米颗粒和微球 .
再生障碍性贫血的治疗
环孢素在再生障碍性贫血的治疗中已使用了30多年 . 它有助于增加新的血细胞的生成。
作用机制
Target of Action
Cyclosporine, also known as Cycloposine, primarily targets T-lymphocytes, a type of white blood cell that plays a crucial role in the immune response . It binds to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially T cells . The binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin .
Mode of Action
Cyclosporine is a calcineurin inhibitor that inhibits T cell activation . The cyclosporine-cyclophilin complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells . This inhibition blocks the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Biochemical Pathways
Cyclosporine affects the calcineurin/NFAT pathway and JNK and p38 signaling pathways . By inhibiting calcineurin, it prevents the activation of the transcription factor NFAT, a key regulator of T-cell activation . This inhibition blocks the transcription of various cytokines, particularly interleukin-2, which is crucial for the proliferation and function of T-cells .
Pharmacokinetics
Cyclosporine exhibits variable pharmacokinetics after oral or intravenous administration . It is widely distributed throughout the body, with a volume of distribution ranging from 0.9 to 4.8 L/kg . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation . The bioavailability of cyclosporine ranges from less than 5% to 89% in transplant patients .
Result of Action
The primary result of cyclosporine’s action is immunosuppression. By inhibiting T-cell activation, it prevents the immune system from mounting a response against transplanted organs, thereby preventing organ rejection . It is also used to treat various inflammatory and autoimmune conditions, such as rheumatoid arthritis and psoriasis .
Action Environment
The action of cyclosporine can be influenced by various environmental factors. For instance, the absorption of cyclosporine can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food . Furthermore, the development of novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres has been explored to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .
生化分析
Biochemical Properties
Cycloposine plays a crucial role in biochemical reactions, particularly in the inhibition of the Hedgehog signaling pathway. This pathway is essential for cell differentiation and tissue patterning during embryonic development. Cycloposine interacts with the Smoothened (SMO) receptor, a key component of the Hedgehog pathway, inhibiting its activity and thereby blocking downstream signaling. Additionally, Cycloposine has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .
Cellular Effects
Cycloposine exerts significant effects on various cell types and cellular processes. In cancer cells, Cycloposine induces apoptosis and inhibits proliferation by disrupting the Hedgehog signaling pathway. This disruption leads to altered gene expression and reduced activity of target genes involved in cell growth and survival. Cycloposine also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and nutrient utilization .
Molecular Mechanism
At the molecular level, Cycloposine exerts its effects primarily through the inhibition of the SMO receptor. By binding to SMO, Cycloposine prevents the activation of the Hedgehog pathway, leading to decreased transcription of target genes such as GLI1 and PTCH1. This inhibition results in reduced cell proliferation and increased apoptosis. Cycloposine also interacts with other biomolecules, including DNA and RNA, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycloposine have been observed to change over time. Cycloposine is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to Cycloposine can lead to sustained inhibition of the Hedgehog pathway and long-term effects on cellular function, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of Cycloposine vary with different dosages in animal models. At low doses, Cycloposine has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity. At higher doses, Cycloposine can cause adverse effects, including teratogenicity and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Cycloposine is involved in several metabolic pathways, including those related to steroid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. Cycloposine’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity or contribute to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, Cycloposine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. Cycloposine’s distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
Cycloposine is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, with nuclear localization being particularly important for its effects on gene expression. Post-translational modifications and targeting signals play a role in directing Cycloposine to specific cellular compartments, where it can exert its biological effects .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOWXRUSUHLOX-PBFVMIKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945852 | |
| Record name | Cycloposine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |
| Record name | CYCLOPOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
23185-94-6 | |
| Record name | Cycloposine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloposine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)
